![molecular formula C7H7NO3 B1591122 6-(Hydroxymethyl)nicotinic acid CAS No. 775545-30-7](/img/structure/B1591122.png)
6-(Hydroxymethyl)nicotinic acid
Overview
Description
6-(Hydroxymethyl)nicotinic acid, also known as 6-Hydroxymethyl-nicotinic acid methyl ester, is a chemical compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.135 . This compound is used as a building block in heterocyclic compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves taking 6-methyl nicotinate as a raw material and reacting it under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate . This is then reacted with morpholine to generate the product 6-formyl nicotinic acid methyl ester .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCOC(=O)c1ccc(CO)nc1
. The InChI key for this compound is QVLONHSXRWCCAE-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . It has a boiling point of 369.6±32.0 °C at 760 mmHg . The flash point is 177.3±25.1 °C . The compound is stored at 2-8°C .Scientific Research Applications
Herbicidal Activity
Nicotinic acid derivatives have been explored for their potential in agriculture, particularly as herbicides. Research has shown that certain nicotinic acid derivatives exhibit excellent herbicidal activity against various plant species, such as bentgrass and duckweed. This suggests that modifications to the nicotinic acid structure, including the addition of a hydroxymethyl group, could influence herbicidal effectiveness and specificity. The development of these compounds is driven by the need for new herbicides with novel modes of action against monocotyledonous weeds (Chen Yu et al., 2021).
Neuroprotection
Nicotinic acid and its agonists have been identified as neuroprotective agents through the activation of specific receptors like HCA2 (GPR109A). This activation mechanism has implications for the treatment of stroke and neurodegenerative diseases. The receptor-mediated pathway suggests a potential application for nicotinic acid derivatives in developing therapies that leverage these neuroprotective effects, focusing on reducing inflammation and promoting recovery in neural tissue (Mahbubur Rahman et al., 2014).
Anticancer and Antilipidemic Properties
The inhibition of carbonic anhydrase III (CAIII) by nicotinic acid analogs has emerged as a promising therapeutic strategy in managing dyslipidemia and cancer progression. These findings highlight the dual potential of nicotinic acid derivatives in addressing hyperlipidemia and inhibiting tumor growth, pointing towards their broader therapeutic applications beyond traditional cardiovascular disease treatment (Haneen K. Mohammad et al., 2017).
Metabolic Pathways
Understanding the metabolic pathways of nicotinic acid has been crucial in biotechnological applications, including the synthesis of intermediates for insecticides. The bacterial degradation of nicotinic acid to produce 6-hydroxynicotinic acid, an intermediate in several synthetic processes, showcases the potential for utilizing biological systems to produce valuable chemical compounds. This approach aligns with green chemistry principles, offering a sustainable alternative to traditional chemical synthesis methods (Yao Yang et al., 2008).
Antidyslipidemic Effects
Nicotinic acid's role in lipid metabolism, particularly its ability to modify lipid profiles by increasing high-density lipoprotein (HDL) levels and reducing low-density lipoprotein (LDL) and triglycerides, underlines its importance in treating dyslipidemia. Its mechanism, which involves the activation of the GPR109A receptor, provides a basis for developing new therapeutic agents targeting lipid disorders. The identification and characterization of nicotinic acid receptors open avenues for drug discovery aimed at treating metabolic syndromes (S. Tunaru et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that nicotinic acid and its derivatives, such as 6-(hydroxymethyl)nicotinic acid, are often involved in various biochemical processes in the body .
Mode of Action
For instance, methyl nicotinate, a derivative of nicotinic acid, is known to act as a peripheral vasodilator enhancing local blood flow at the site of application .
Biochemical Pathways
It is known that nicotinic acid and its derivatives play a role in the metabolism of dietary and microbial vitamin b family, which can regulate host immunity .
Pharmacokinetics
It is known that the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology .
Result of Action
It is known that nicotinic acid and its derivatives have the ability to change the plasma levels of various lipids and lipoproteins .
Action Environment
It is known that the composition and function of the intestinal microbiota may affect host b vitamin usage and, by extension, host immunity .
properties
IUPAC Name |
6-(hydroxymethyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-3,9H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDYJONTIWRYOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563367 | |
Record name | 6-(Hydroxymethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
775545-30-7 | |
Record name | 6-(Hydroxymethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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